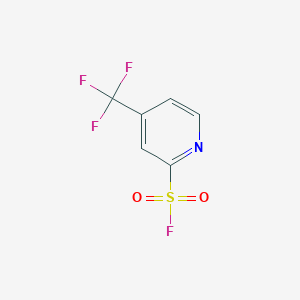

4-(Trifluoromethyl)pyridine-2-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)pyridine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4NO2S/c7-6(8,9)4-1-2-11-5(3-4)14(10,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNADZOZBEUSXGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the trifluoromethylation of 4-iodopyridine using a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The resulting 4-(trifluoromethyl)pyridine is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to yield the desired sulfonyl fluoride derivative .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. High-temperature vapor-phase reactions with transition metal catalysts, such as iron fluoride, can be employed for large-scale synthesis . These methods ensure the production of high-purity 4-(Trifluoromethyl)pyridine-2-sulfonyl fluoride suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)pyridine-2-sulfonyl fluoride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Suzuki-Miyaura Coupling: This compound can participate in cross-coupling reactions with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines and alcohols, typically reacting under mild conditions with a base such as triethylamine.

Suzuki-Miyaura Coupling: Typical conditions involve the use of palladium catalysts, boronic acids, and bases such as potassium carbonate in an organic solvent.

Major Products Formed:

Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.

Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Medicinal Chemistry

The compound is utilized in the development of pharmaceutical agents due to its ability to modify biological targets through covalent bonding. Sulfonyl fluorides, including 4-(trifluoromethyl)pyridine-2-sulfonyl fluoride, serve as electrophilic reagents that can selectively react with nucleophiles such as amino acids in proteins, leading to potential therapeutic applications .

Case Study: Protein Modifiers

- Research has demonstrated that sulfonyl fluorides can act as covalent protein modifiers, which are crucial for studying protein function and developing inhibitors for various enzymes .

Agrochemical Development

In agrochemistry, derivatives of trifluoromethylpyridine have shown promise as herbicides and insecticides. The unique properties conferred by the trifluoromethyl group enhance the efficacy of these compounds in pest control.

Key Applications:

- Pesticides : Compounds like sulfoxaflor, derived from this compound, have been developed to target sap-feeding pests effectively .

- Herbicides : The compound has been incorporated into herbicides that inhibit specific biochemical pathways in weeds, demonstrating improved selectivity and lower toxicity to crops compared to traditional chemicals .

Comparative Data Table

The following table summarizes key characteristics and applications of this compound compared to other related compounds:

| Compound Name | Application Area | Key Features | Notable Products |

|---|---|---|---|

| This compound | Medicinal & Agrochemical | Electrophilic reactivity; enhances bioavailability | Sulfoxaflor (insecticide) |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Herbicides | High demand for crop protection | Fluazinam (fungicide) |

| 6-(Trifluoromethyl)pyridine | Insecticides | Superior pest control properties | Pyridalyl (insecticide) |

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)pyridine-2-sulfonyl fluoride involves its reactivity towards nucleophiles, leading to the formation of stable sulfonamide bonds. The trifluoromethyl group imparts electron-withdrawing properties, enhancing the compound’s reactivity and stability. This compound can interact with various molecular targets, including enzymes and receptors, through covalent modification or non-covalent interactions .

Comparison with Similar Compounds

Positional Isomers: 5-(Trifluoromethyl)pyridine-2-sulfonyl Fluoride

A key structural analog is 5-(trifluoromethyl)pyridine-2-sulfonyl fluoride , where the -CF₃ group is at the 5-position instead of the 4-position. Key differences include:

The positional isomerism influences electronic and steric properties, affecting reactivity and biological activity. For example, the 5-isomer’s synthesis via NaOCl-mediated oxidation of 5-(trifluoromethyl)pyridine-2-thiol highlights the role of regioselectivity in sulfonyl fluoride preparation .

Sulfonyl Derivatives: Chlorides vs. Fluorides

Sulfonyl chlorides (e.g., pyridine-2-sulfonyl chlorides) are classical intermediates in sulfonamide synthesis. However, sulfonyl fluorides like this compound offer advantages:

- Stability : Sulfonyl fluorides are less prone to hydrolysis compared to chlorides, enabling storage and handling in aqueous environments .

- Click Chemistry Utility: Fluorides participate in SuFEx reactions, forming stable linkages with amines or phenols, which is less feasible with chlorides .

describes NaClO₂-mediated synthesis of pyridine-2-sulfonyl chlorides, suggesting that analogous methods could apply to fluorides with modified reagents (e.g., KHF₂ for fluorination) .

Pyridine-Based Trifluoromethyl Compounds in Pharmaceuticals

Pyridine derivatives bearing trifluoromethyl groups are prominent in drug discovery. For instance:

- UDO and UDD: These CYP51 inhibitors feature trifluoromethylpyridine moieties and exhibit anti-Trypanosoma cruzi activity comparable to posaconazole .

- Complex Spirocyclic Derivatives : Patent applications (e.g., EP 4 374 877 A2) highlight trifluoromethylpyridine units in spirocyclic carboxamides targeting enzymatic pathways .

Physicochemical and Analytical Data

A comparative analysis of key parameters:

The 5-isomer’s lower synthesis yield (27%) compared to typical sulfonyl chlorides (e.g., 4-methylpyridine-2-sulfonyl chloride) underscores the challenges in fluorination efficiency .

Biological Activity

4-(Trifluoromethyl)pyridine-2-sulfonyl fluoride is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The incorporation of trifluoromethyl and sulfonyl groups in its structure is believed to enhance its pharmacological properties, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : CHFNOS

- CAS Number : 2241138-79-2

- Molecular Weight : 227.17 g/mol

The compound features a pyridine ring substituted with a trifluoromethyl group and a sulfonyl fluoride group, which contribute to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and molecular stability, while the sulfonyl fluoride can participate in nucleophilic substitution reactions, potentially leading to enzyme inhibition or modulation of signaling pathways .

Antimicrobial Activity

Research indicates that compounds containing sulfonyl groups exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound demonstrate effective antibacterial activity against various strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 4.88 µg/mL |

| B. mycoides | 5.00 µg/mL |

| C. albicans | 6.00 µg/mL |

These findings suggest that the compound could be developed into an effective antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines, including A549 (lung), HCT116 (colon), and HepG2 (liver). Notable results include:

| Cell Line | IC50 (µM) | Reference Drug IC50 (Doxorubicin) |

|---|---|---|

| A549 | 22.4 | 52.1 |

| HCT116 | 17.8 | 52.1 |

| HepG2 | 12.4 | 52.1 |

These results indicate that the compound exhibits superior activity compared to the standard chemotherapeutic agent Doxorubicin, particularly against HCT116 and HepG2 cell lines .

Case Studies

- Study on Antibacterial Properties : A series of urea derivatives containing the sulfonyl group were synthesized and tested for antibacterial activity. The results indicated that compounds with similar structural features to this compound showed promising results against Gram-negative bacteria such as E. coli, suggesting potential for further development as antibiotics .

- Cancer Cell Line Evaluation : In a comparative study, various derivatives were tested against multiple cancer cell lines, revealing that modifications in the trifluoromethyl and sulfonyl groups significantly impacted the cytotoxicity profiles of these compounds, with some derivatives outperforming established cancer treatments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(trifluoromethyl)pyridine-2-sulfonyl fluoride?

- Methodological Answer : The compound can be synthesized via sulfonyl fluoride activation using reagents like aryl iminosulfur oxydifluorides (AISF) in the presence of a base (e.g., DBU) and a solvent such as THF. Reaction optimization should focus on temperature control (room temperature) and stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to AISF) to achieve yields >75%. Purification via column chromatography (silica gel, EtOAc/heptane) is recommended .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use NMR to confirm the trifluoromethyl group ( to -70 ppm) and NMR to verify pyridine ring protons ( ppm).

- Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak (expected m/z for : ~266.0).

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis is ideal .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation.

- Ventilation : Conduct reactions in a fume hood due to potential toxic gas release (e.g., SO) during hydrolysis.

- First Aid : Immediate rinsing with water for skin contact and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the reactivity of the sulfonyl fluoride moiety in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the sulfonyl fluoride, accelerating nucleophilic attacks (e.g., by amines or alcohols). Comparative studies with non-fluorinated analogs (e.g., methyl or hydrogen substituents) show 2–3x faster reaction kinetics in forming sulfonamides or sulfonate esters. Computational DFT studies can model charge distribution to rationalize this effect .

Q. What strategies resolve discrepancies in reaction yields when using this compound in multi-step syntheses?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS or NMR to detect hydrolyzed sulfonic acid derivatives (common side products).

- Moisture Control : Employ anhydrous solvents (e.g., THF over DCM) and molecular sieves to minimize hydrolysis.

- Temperature Optimization : Lower reaction temperatures (0–5°C) reduce side reactions in moisture-sensitive steps .

Q. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model the Fukui electrophilicity index to identify reactive sites on the pyridine ring.

- Docking Studies : Simulate interactions with catalytic systems (e.g., palladium complexes) to predict coupling sites (C-2 vs. C-4 positions).

- Experimental Validation : Compare computational predictions with Suzuki-Miyaura coupling results using aryl boronic acids .

Key Research Considerations

- Contradictions in Data : Discrepancies in hydrolysis rates between studies may arise from solvent polarity or trace moisture. Replicate experiments under strictly anhydrous conditions to validate results .

- Advanced Applications : Explore the compound’s utility in synthesizing fluorinated polymers or covalent inhibitors targeting cysteine proteases, leveraging its hydrolytic stability compared to sulfonyl chlorides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.